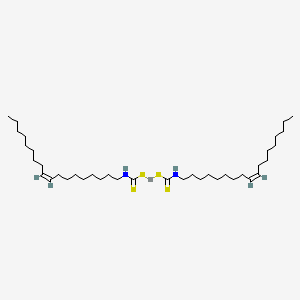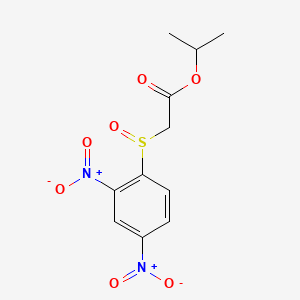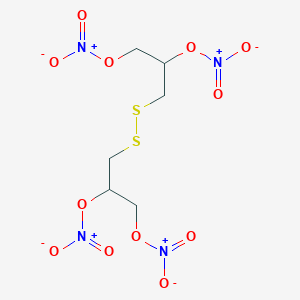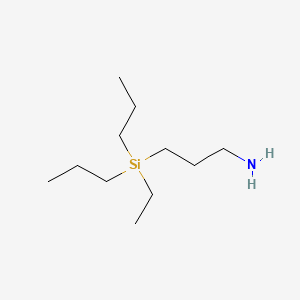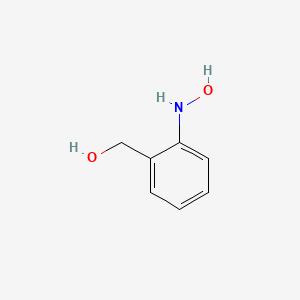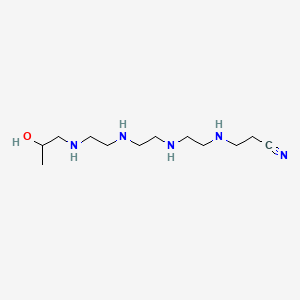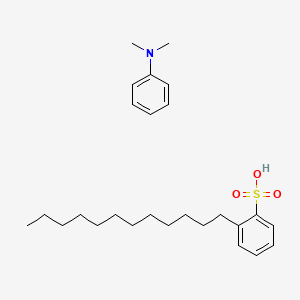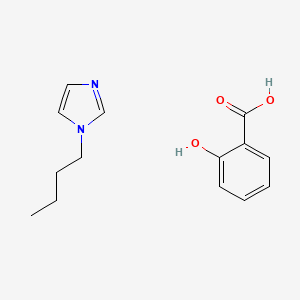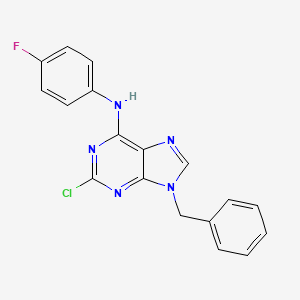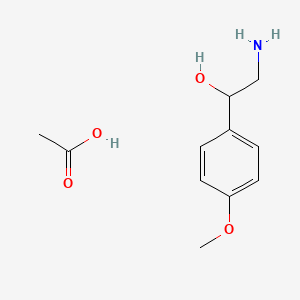
beta-Hydroxy-p-methoxyphenethylammonium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-Hydroxy-p-methoxyphenethylammonium acetate: is an organic compound with the molecular formula C11H17NO4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a hydroxy group, a methoxy group, and an ammonium acetate moiety attached to a phenethyl backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-Hydroxy-p-methoxyphenethylammonium acetate typically involves the reaction of p-methoxyphenethylamine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{p-Methoxyphenethylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the product through recrystallization or chromatography to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenethylammonium derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential role in biochemical pathways.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications.
- Investigated for its pharmacological properties and effects on cellular processes.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials and compounds.
Mecanismo De Acción
The mechanism of action of beta-Hydroxy-p-methoxyphenethylammonium acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
p-Methoxyphenethylamine: Lacks the hydroxy group and acetate moiety.
beta-Hydroxyphenethylamine: Lacks the methoxy group and acetate moiety.
Phenethylammonium acetate: Lacks the hydroxy and methoxy groups.
Uniqueness: beta-Hydroxy-p-methoxyphenethylammonium acetate is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties
Propiedades
Número CAS |
93981-57-8 |
|---|---|
Fórmula molecular |
C11H17NO4 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
acetic acid;2-amino-1-(4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H13NO2.C2H4O2/c1-12-8-4-2-7(3-5-8)9(11)6-10;1-2(3)4/h2-5,9,11H,6,10H2,1H3;1H3,(H,3,4) |
Clave InChI |
CNYMZANKMVCEOK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.COC1=CC=C(C=C1)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


